N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide
Description
Contextualization of Furan- and Acetamide-Containing Compounds in Organic and Medicinal Chemistry
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in a vast array of biologically active compounds. nih.govmdpi.com Its derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.govgoogle.commdpi.com The furan nucleus is considered a key pharmacophore in modern drug discovery, valued for its ability to interact with biopolymers and its presence in numerous approved therapeutic agents. mdpi.commdpi.com The versatility of furan chemistry allows for diverse synthetic modifications, enabling the creation of novel chemotherapeutic agents. nih.govmdpi.com
Similarly, the acetamide (B32628) group is a crucial functional group in medicinal chemistry. Molecules with an acetamide linkage exhibit a broad range of biological activities and are found in many commercially available drugs. nih.gov The acetamide moiety can be instrumental in the design of prodrugs to improve pharmacokinetic parameters. nih.gov For instance, acetamide derivatives have been developed as potent anti-inflammatory agents, including selective cyclooxygenase-II (COX-II) inhibitors. nih.gov The ability of the amide bond to form hydrogen bonds is a key factor in the molecular interactions that govern the biological effects of these compounds. www.gov.uk
Significance of the Hydroxyethyl (B10761427) Moiety in Molecular Design
The hydroxyethyl group (-CH(OH)CH2-) is a significant structural element in molecular design for several reasons. Its presence can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic properties. In the context of green chemistry, the use of hydroxyethyl groups is of interest as they can be derived from renewable resources and can influence reaction pathways in a more environmentally benign manner. epo.org Furthermore, the hydroxyethyl group is an important intermediate in various biochemical pathways, underscoring its biological relevance.
Rationale for Advanced Academic Investigation of N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide
The combination of a furan ring, a hydroxyethyl linker, and an acetamide group in this compound presents a unique molecular architecture. The rationale for its advanced academic investigation is rooted in the potential for synergistic or novel biological activities arising from the interplay of these three components. The furan moiety provides a platform for diverse biological interactions, the hydroxyethyl group can enhance solubility and provide a key hydrogen bonding site, and the acetamide group can contribute to the molecule's stability and receptor binding.
While direct research on this compound is not extensively published, studies on closely related furan-amide derivatives have shown promise. For example, some furan and thiophene (B33073) amide derivatives have demonstrated antiproliferative activity against cancer cell lines. nih.gov More specifically, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease, highlighting the potential of furan-based structures in antiviral research. nih.gov
Overview of Multidisciplinary Research Perspectives
The study of this compound can be approached from multiple research disciplines. Organic chemists would be interested in developing efficient and stereoselective synthetic routes to this molecule. A plausible synthetic pathway could involve the N-acetylation of a precursor, 2-(furan-2-yl)-2-hydroxyethylamine. The synthesis of this precursor has been described in patent literature, starting from the chlorination of acetylfuran.
Medicinal chemists would focus on evaluating its biological activity, exploring its potential as an antibacterial, antifungal, antiviral, or anticancer agent. This would involve in vitro screening against various cell lines and pathogens. Pharmacologists would investigate the mechanism of action of the compound and its pharmacokinetic profile. Furthermore, computational chemists could employ molecular modeling techniques to predict its binding to biological targets and to guide the design of more potent analogues.
Research Findings on a Key Precursor
While specific experimental data for this compound is limited in publicly available literature, a European patent describes the synthesis of a key precursor, 2-(2-furyl)ethanolamine. The synthesis involves the following steps:
Chlorination of 2-acetylfuran.
Reaction with hexamethylenetetramine to form the corresponding salt.
Acidic hydrolysis to yield 2-amino-1-(furan-2-yl)ethanone hydrochloride.
Catalytic hydrogenation to produce 2-(2-furyl)ethanolamine.
The subsequent N-acetylation of this amine with acetic anhydride (B1165640) or acetyl chloride would be a standard chemical transformation to yield the target compound, this compound.
Spectroscopic data for a related protected intermediate, (R)-2-(tert-butyldiphenylsilyloxy)-1-(2-furyl)-1-ethanol, has been reported and is presented in the table below for comparative purposes.
Table 1: Spectroscopic Data for (R)-2-(tert-butyldiphenylsilyloxy)-1-(2-furyl)-1-ethanol
| Spectroscopic Data | Values |
|---|---|
| ¹H-NMR (CDCl₃, δ) | 7.64 (4H, m), 7.40 (6H, m), 7.35 (1H, s), 6.33 (1H, s), 6.30 (1H, s), 4.83 (1H, d, J=5.8 Hz), 3.92 (2H, m), 2.88 (1H, s), 1.07 (9H, s) |
| ¹³C-NMR (CDCl₃, δ) | 153.96, 142.45, 135.94, 133.29, 130.28, 128.21, 110.60, 107.50, 68.80, 66.79, 27.20, 19.64 |
Data sourced from patent information for a related compound and may not be representative of the title compound.
Structure
3D Structure
Properties
CAS No. |
62130-07-8 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-5-7(11)8-3-2-4-12-8/h2-4,7,11H,5H2,1H3,(H,9,10) |
InChI Key |
OMADMKIPZGUMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)O |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Furan 2 Yl 2 Hydroxyethyl Acetamide and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnection Approaches
A logical retrosynthetic analysis of N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide identifies two primary disconnection points, leading to readily accessible starting materials. The most apparent disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This leads to acetic acid or a reactive equivalent and the key intermediate, 2-amino-1-(furan-2-yl)ethanol.
A second strategic disconnection can be made at the carbon-carbon bond between the furan (B31954) ring and the hydroxyethyl (B10761427) side chain. This approach simplifies the synthesis to a furan-2-carbaldehyde precursor and a two-carbon nucleophile. This strategy is particularly advantageous as furan-2-carbaldehyde (furfural) is a readily available platform chemical derived from biomass. scielo.br
These disconnections give rise to several potential synthetic routes, which are explored in the subsequent sections.
Classical and Modern Synthetic Routes to the Core Structure
The construction of this compound can be achieved through various classical and modern synthetic routes, focusing on the sequential or convergent assembly of its constituent parts.
Amide Bond Formation Strategies
The final step in the synthesis of this compound, following the first retrosynthetic disconnection, is the formation of the amide bond. Several established methods can be employed for this transformation, each with its own set of advantages and limitations.
Acylation with Acyl Chlorides or Anhydrides: A traditional and effective method involves the acylation of 2-amino-1-(furan-2-yl)ethanol with acetyl chloride or acetic anhydride (B1165640). This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.govmdpi.com The use of acetic anhydride can be a viable option, and selective N-acetylation of amino alcohols can be achieved by carefully controlling the reaction conditions, such as pH and temperature, to minimize O-acetylation. googleapis.com For instance, performing the reaction at a lower temperature and in a slightly acidic medium can favor the protonation of the less basic amino group, thus promoting selective N-acetylation. googleapis.com
Peptide Coupling Reagents: A wide array of modern coupling reagents can facilitate the amide bond formation between acetic acid and 2-amino-1-(furan-2-yl)ethanol under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used. nih.govgoogle.com These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. The choice of reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can help to improve yields and suppress side reactions, including racemization if a chiral amino alcohol is used. nih.gov
A comparison of common amide bond formation strategies is presented in the table below.
| Coupling Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | High reactivity, readily available. | Generates HCl, may require careful handling. |
| Acetic Anhydride | Base or Acidic control, 0°C to RT | Less reactive than acyl chloride, can be more selective. | Potential for O-acylation, requires careful condition control. googleapis.com |
| DCC/HOBt | Aprotic Solvent (e.g., DMF, DCM), RT | Good yields, suppresses some side reactions. | DCC byproduct (DCU) can be difficult to remove. nih.gov |
| EDC/HOBt | Aqueous or Organic Solvents, RT | Water-soluble byproduct, milder conditions. | Can be more expensive than DCC. nih.gov |
| HATU | Aprotic Solvent (e.g., DMF), Base (e.g., DIPEA), RT | High efficiency, fast reaction times, low racemization. google.com | Higher cost, can be sensitive to moisture. |
Furan Ring Functionalization and Construction Methods
The furan moiety is a key structural element, and its introduction can be achieved through various synthetic strategies.
Starting from Furfural (B47365): The most direct approach utilizes the bio-derived platform chemical furfural. scielo.br Furfural can be converted to the target structure through the addition of a two-carbon nucleophile to the aldehyde, followed by functional group manipulations. For example, a Henry reaction with nitromethane (B149229) would yield 2-(1-nitroethenyl)furan, which can then be reduced to the corresponding amino alcohol.
De Novo Furan Synthesis: While less common for this specific target, general methods for furan synthesis exist, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis. google.com These methods are more applicable when substituted furans not readily available from furfural are required.
Stereoselective Incorporation of the Hydroxyethyl Stereocenter
The presence of a chiral center in the hydroxyethyl side chain necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure this compound.
Asymmetric Reduction of a Prochiral Ketone: A prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(furan-2-yl)ethan-1-one or a protected derivative. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. mdpi.comnih.govresearchgate.netgoogle.com Catalytic systems employing ruthenium or rhodium complexes with chiral ligands like BINAP have shown high enantioselectivity in the reduction of similar aryl ketones. google.com Transfer hydrogenation using a chiral catalyst and a hydrogen donor like isopropanol (B130326) or formic acid is another effective method. mdpi.com
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of ketones. chemrxiv.orgresearchgate.net Whole-cell biotransformations or isolated enzymes can be used to reduce 2-azido-1-(furan-2-yl)ethanone or a similar precursor to the corresponding chiral azido (B1232118) alcohol with high enantiomeric excess. The azido group can then be reduced to the amine.
Kinetic Resolution: A racemic mixture of 2-amino-1-(furan-2-yl)ethanol can be resolved using enzymatic methods. For instance, lipase-catalyzed acylation can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Similarly, enzymatic resolution of a diol precursor like 1-(furan-2-yl)ethane-1,2-diol can be achieved through enantioselective oxidation.
From Chiral Epoxides: The synthesis can also proceed through a chiral epoxide intermediate, 2-oxiranylfuran. Opening of the epoxide ring with a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, would yield the desired amino alcohol with defined stereochemistry. The chiral epoxide itself can be prepared through asymmetric epoxidation of a corresponding alkene or from a chiral diol.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in developing efficient and sustainable synthetic routes to the target molecule.
Catalytic Amide Bond Formation: Beyond the use of stoichiometric coupling reagents, catalytic methods for direct amidation are gaining prominence. Boronic acid catalysts have been shown to promote the direct condensation of carboxylic acids and amines by activating the carboxylic acid. This approach avoids the generation of large amounts of waste associated with traditional coupling reagents.
Catalytic Asymmetric Reduction: As mentioned previously, the stereoselective synthesis of the chiral alcohol is heavily reliant on catalytic methods. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for this transformation, offering high enantioselectivity and turnover numbers. mdpi.comnih.govresearchgate.netgoogle.com
The table below summarizes some catalytic approaches for key transformations.
| Transformation | Catalytic System | Key Features |
| Amide Formation | Boronic Acid Catalysts | Direct amidation, avoids stoichiometric activators. |
| Asymmetric Ketone Reduction | Ru/Rh with Chiral Ligands (e.g., BINAP) | High enantioselectivity, applicable to aryl ketones. mdpi.comgoogle.com |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High stereoselectivity, green conditions. chemrxiv.orgresearchgate.net |
Exploration of Novel Synthetic Pathways and Methodological Advancements
The synthesis of furan-based compounds is an active area of research, driven by the availability of biomass-derived starting materials.
Chemoenzymatic Cascades: The combination of chemical and enzymatic steps in a one-pot or sequential manner offers an elegant and efficient approach. For example, a chemical dehydration of a sugar to a furan derivative could be followed by a biocatalytic asymmetric reduction to install the chiral center.
Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and control over reaction parameters. The synthesis of intermediates, such as 2-amino-1-(furan-2-yl)ethanol, could be adapted to flow processes, particularly for reactions involving hazardous reagents or intermediates.
Biocatalytic Amination: Transaminases are increasingly used for the asymmetric synthesis of chiral amines from ketones. A biocatalytic cascade involving a transaminase could be envisioned for the direct conversion of a furan-containing ketone to the corresponding chiral amine, which could then be acylated. Recent research has demonstrated the scalable amination of biobased furanaldehydes using transaminases.
The ongoing development of new catalysts and synthetic methods will undoubtedly lead to even more efficient and sustainable routes for the synthesis of this compound and its analogues, paving the way for their potential applications in various scientific fields.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, employing safer solvents, developing catalytic over stoichiometric reactions, and minimizing waste. The furan moiety, in particular, is a key platform chemical derivable from lignocellulosic biomass, positioning it as a sustainable starting material for a variety of valuable compounds. mdpi.comfrontiersin.org
A primary focus in the green synthesis of furan-based amines and amides is the use of biomass-derived furanic oxygenates. mdpi.com Traditional synthesis routes often rely on fossil-based materials and involve high energy consumption or produce significant pollution. mdpi.com In contrast, modern strategies such as the reductive amination of bio-based furanic aldehydes and ketones offer a more atom-efficient and cleaner pathway, with water often being the only byproduct. mdpi.com However, challenges remain in controlling side-reactions like hydrogenation and polymerization, necessitating the development of highly specific and efficient catalysts. mdpi.com
Biocatalysis and chemoenzymatic strategies represent a significant advancement in the sustainable synthesis of chiral furan derivatives. These methods offer high selectivity and operate under mild reaction conditions. For instance, multienzymatic cascades have been developed for the preparation of optically pure functionalized furans. nih.gov One such system combines a chloroperoxidase, an oxidase, and an alcohol dehydrogenase in a one-pot reaction to convert hydroxy-functionalized furans into valuable spirocyclic products. nih.gov Another approach uses lyases, such as ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), to catalyze the asymmetric addition of amines to fumarates, creating chiral amino acid precursors that can be cyclized into complex heterocyles. nih.gov The application of such enzymatic kinetic resolutions allows for the synthesis of enantiomerically enriched intermediates crucial for producing single-enantiomer final products. nih.gov
The choice of solvent is another critical aspect of green synthetic design. There is a concerted effort to replace conventional volatile and toxic organic solvents with greener alternatives. Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™, γ-valerolactone (GVL), and dimethyl isosorbide (B1672297) (DMI) are gaining traction. sigmaaldrich.comresearchgate.net These solvents are often derived from renewable resources, are less toxic, and can be biodegradable. sigmaaldrich.com For example, 2-MeTHF is a viable substitute for tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM), offering lower water solubility which can simplify workup procedures. researchgate.net Similarly, ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as both reaction media and catalysts for the conversion of biomass, including the synthesis of nitrogen-containing furan derivatives from N-acetyl-d-glucosamine (GlcNAc), a monomer of chitin. frontiersin.orgresearchgate.net
Catalyst development is also at the forefront of green synthetic efforts. The use of heterogeneous catalysts is preferred as they can be easily separated from the reaction mixture and recycled. researchgate.net Solid acid catalysts, such as Amberlyst® 15, have been successfully used in the synthesis of furan derivatives, offering good yields and the potential for reuse. researchgate.net There is also a shift from precious metal catalysts (like palladium) to more abundant and less toxic non-noble metals such as iron, cobalt, nickel, and copper for hydrogenation and amination reactions. frontiersin.org While these non-noble metal catalysts can reduce costs, issues like metal leaching and stability are active areas of research. mdpi.comfrontiersin.org
The following table summarizes various green chemistry approaches applied to the synthesis of furan derivatives analogous to the target compound.
| Reaction/Process | Green Principle Applied | Catalyst/Reagent System | Solvent | Key Findings | Reference(s) |
| Dehydration of N-acetylglucosamine (GlcNAc) | Renewable Feedstock, Alternative Solvents | Choline chloride-glycerin (DES) | Deep Eutectic Solvent | Promotes dehydration to form Chromogen III, a precursor to other N-furans. | researchgate.net |
| Dehydration of N-acetylglucosamine (GlcNAc) | Renewable Feedstock, Recyclable Catalyst | Al-exchanged montmorillonite | N,N-dimethyl acetamide (B32628) | Solid acid catalyst demonstrates good yield and potential for recycling in producing 3-acetamido-5-acetylfuran. | researchgate.net |
| Oxygenative Ring Cleavage of Furans | Biocatalysis, One-Pot Reaction | Chloroperoxidase (CPO), Glucose Oxidase (GOx) | Aqueous buffer | Efficient, fully biocatalytic cascade for converting furyl alcohols to spirocyclic ketals. | nih.gov |
| Asymmetric Hydroamination | Biocatalysis, Chemoenzymatic Synthesis | Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) | Water | Highly stereoselective synthesis of N-aryl-l-aspartic acids, precursors to chiral heterocycles. | nih.gov |
| Reductive Amination of Furanic Aldehydes | Atom Economy, Renewable Feedstock | Heterogeneous Ni, Co, or Cu-based catalysts | Various | Cleaner route to amines with water as the main byproduct; catalyst stability is a key challenge. | mdpi.com |
| Hydrolysis/Condensation of 2-Methylfuran | Recyclable Catalyst, Green Solvent | Amberlyst® 15 | Ethanol/Water | Solid acid catalyst can be regenerated and reused multiple times with consistent yield. | researchgate.net |
These examples highlight the diverse strategies being implemented to align the synthesis of complex molecules like this compound with the principles of sustainability and environmental responsibility.
Advanced Structural Elucidation of N 2 Furan 2 Yl 2 Hydroxyethyl Acetamide
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic structures. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.
¹H NMR: Chemical Shift Assignments and Spin-Spin Coupling Analysis
The proton NMR (¹H NMR) spectrum offers a detailed map of the hydrogen atoms within a molecule. The chemical shift of each proton is influenced by its local electronic environment. For N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide, the furan (B31954) ring protons are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. chemicalbook.comchegg.comresearchgate.net The protons of the hydroxyethyl (B10761427) group and the acetamide (B32628) moiety will be found in the more upfield aliphatic region. The N-acetyl group, in particular, is anticipated to present a characteristic singlet peak. researchgate.net
Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the carbon skeleton. This coupling results in the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is crucial for assigning specific proton signals.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5' (furan) | ~7.40 | Doublet of doublets | J = 1.8, 0.8 |
| H3' (furan) | ~6.35 | Doublet of doublets | J = 3.2, 0.8 |
| H4' (furan) | ~6.30 | Doublet of doublets | J = 3.2, 1.8 |
| H2 | ~4.90 | Multiplet | |
| H1a, H1b | ~3.40-3.60 | Multiplet | |
| NH | ~6.50 | Broad singlet | |
| OH | Variable | Broad singlet | |
| CH₃ | ~2.00 | Singlet |
¹³C NMR: Comprehensive Carbon Resonance Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the furan ring carbons are expected in the range of approximately 105-155 ppm. publish.csiro.auacs.org The carbonyl carbon of the acetamide group will appear significantly downfield, typically around 170 ppm. chemicalbook.comspectrabase.com The remaining aliphatic carbons will resonate at higher field strengths.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2' (furan) | ~155 |
| C5' (furan) | ~142 |
| C3' (furan) | ~107 |
| C4' (furan) | ~110 |
| C2 | ~65 |
| C1 | ~45 |
| C=O (amide) | ~171 |
| CH₃ (acetyl) | ~23 |
2D NMR Experiments: COSY, HMQC, HMBC for Structural Connectivity and Proximity
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the adjacent protons on the furan ring (H3', H4', and H5'), as well as between the protons of the hydroxyethyl group (H1 and H2).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton at H2 would show a cross-peak with the carbon at C2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the methyl protons (CH₃) of the acetyl group would be expected to show an HMBC correlation to the carbonyl carbon (C=O) of the amide.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁NO₃. The expected exact mass can be calculated by summing the precise masses of its constituent atoms. This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the elemental composition with a high degree of confidence.
The predicted exact mass for the neutral molecule [M] is 169.0739 g/mol . In a typical HRMS experiment, the molecule might be observed as a protonated species [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.
| Ion | Predicted Exact Mass (m/z) |
| [C₈H₁₁NO₃+H]⁺ | 170.0817 |
| [C₈H₁₁NO₃+Na]⁺ | 192.0636 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. While the specific mass spectrum for this compound is not widely published, a detailed fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the furan ring, the secondary alcohol, and the acetamide moiety.
Upon electron ionization, the molecule would be expected to produce a molecular ion peak [M]⁺. The subsequent fragmentation would likely proceed through several key pathways:
Alpha-Cleavage: The bonds adjacent to the oxygen atom of the hydroxyl group and the nitrogen atom of the acetamide are susceptible to cleavage. Cleavage of the C-C bond between the hydroxyl-bearing carbon and the furan ring would be a prominent pathway.
Furan Ring Fragmentation: The furan moiety itself can undergo characteristic fragmentation. A significant fragment would likely be the furfuryl cation or related species. For instance, a fragment with a mass-to-charge ratio (m/z) of 81, corresponding to the C₅H₅O⁺ ion, is a common feature in the mass spectra of furan-containing compounds scielo.br.
Amide Group Fragmentation: The acetamide group can undergo cleavage to produce characteristic ions. For example, the loss of the acetyl group (CH₃CO) or the entire acetamide side chain can occur. In the mass spectrum of N-(2-hydroxyethyl)acetamide, a notable peak is observed, which can inform the fragmentation of the title compound nist.govnist.gov.
Loss of Small Neutral Molecules: The elimination of stable neutral molecules such as water (H₂O) from the hydroxyl group and ketene (B1206846) (CH₂=C=O) from the acetamide moiety are expected fragmentation pathways.
A study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide revealed major fragments corresponding to the furfurylamine (B118560) moiety and fragments arising from the cleavage of the C-N bonds scielo.br. This suggests that for this compound, cleavage around the nitrogen and the benzylic-like carbon (adjacent to the furan ring) would be significant.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₈H₁₁NO₃]⁺ | 169 |
| [M - H₂O]⁺ | Ion from dehydration | 151 |
| [M - CH₂OH]⁺ | Ion from loss of hydroxymethyl | 138 |
| [M - CH₃CONH₂]⁺ | Furan-ethanol ion | 98 |
| [C₅H₅O]⁺ | Furfuryl-like cation | 81 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl, amide, and furan functionalities. Data from related molecules such as N-(2-hydroxyethyl)acetamide and other furan derivatives provide a strong basis for these predictions researchgate.netmdpi.comnist.govresearchgate.net.
The key vibrational modes anticipated are:
O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness of this peak is indicative of hydrogen bonding.
N-H Stretching: A moderate to strong absorption band should appear around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amide.
C=O Stretching (Amide I): A strong, sharp absorption band is predicted to be present in the range of 1680-1630 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the amide group.
N-H Bending (Amide II): An absorption band in the region of 1570-1515 cm⁻¹ is expected due to the in-plane bending of the N-H bond coupled with C-N stretching.
Furan Ring Vibrations: The furan ring will exhibit several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations around 1580, 1500, and 1400 cm⁻¹, and the C-O-C stretching of the furan ring, typically observed near 1015 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol is expected to appear as a strong band in the 1100-1000 cm⁻¹ region.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H Stretch | 3500-3200 | Strong, Broad |
| Amide | N-H Stretch | ~3300 | Strong |
| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Amide | N-H Bend (Amide II) | 1570-1515 | Moderate |
| Furan | C-H Stretch | >3100 | Moderate |
| Furan | C=C Stretch | ~1580, 1500, 1400 | Moderate to Weak |
| Furan | C-O-C Stretch | ~1015 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the furan ring.
The furan ring is an aromatic heterocycle and exhibits characteristic π → π* transitions. The UV spectrum of furan itself shows a strong absorption maximum around 200-220 nm nist.gov. The substitution on the furan ring in the title compound is not expected to dramatically shift this absorption into the visible region but may cause a slight bathochromic (red) shift and influence the intensity of the absorption.
The acetamide and hydroxyl groups are not strong chromophores in the near-UV and visible regions. The n → π* transition of the amide carbonyl group is typically weak and occurs at a shorter wavelength, likely being masked by the stronger furan absorption. Therefore, the UV-Vis spectrum will primarily serve to confirm the presence of the furan moiety. Studies on other furan-containing acetamides have shown similar absorption patterns researchgate.net.
Table 3: Predicted UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Predicted λ_max (nm) |
|---|---|---|
| Furan Ring | π → π* | ~210-230 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the furan ring. Therefore, this compound can exist as a pair of enantiomers. If the enantiomers were to be resolved, or if an enantioselective synthesis were performed, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be invaluable for assigning the absolute stereochemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. While no specific CD data for this compound is available, theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) could be employed to predict the CD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured CD spectrum with the predicted spectra, the absolute configuration of the synthesized enantiomer could be determined.
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. At present, a crystal structure for this compound has not been reported in the crystallographic databases.
However, analysis of related structures, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, can offer insights into the likely solid-state conformation nih.gov. In the crystal lattice of such compounds, the furan and acetamide moieties are often oriented at a significant dihedral angle to each other.
Conformational Analysis through Combined Spectroscopic and Diffraction Data
A complete conformational analysis of this compound would involve the integration of data from both spectroscopic and diffraction methods. While X-ray crystallography would provide a static picture of the conformation in the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for understanding the conformational dynamics in solution.
A study on the conformational behavior of the related N-benzyl-N-(furan-2-ylmethyl)acetamide using NMR and DFT calculations demonstrated the existence of a hindered cis-trans rotational equilibrium around the amide C-N bond in solution scielo.br. A similar equilibrium would be expected for this compound.
By combining the through-bond and through-space information from various 1D and 2D NMR experiments (e.g., NOESY) with the geometric parameters from X-ray crystallography (if it were available) and supplementing this with computational modeling (DFT), a comprehensive understanding of the preferred conformations and the energy barriers to their interconversion could be achieved. This integrated approach is the cornerstone of modern structural elucidation.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-benzyl-N-(furan-2-ylmethyl)acetamide |
| N-(2-hydroxyethyl)acetamide |
Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A thorough investigation of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the availability of advanced computational methods that are frequently applied to characterize novel molecules, it appears that specific studies focusing on the electronic structure, molecular geometry, and other theoretical parameters of this particular compound have not been publicly documented.
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular properties that can be difficult or impossible to measure experimentally. Techniques such as Density Functional Theory (DFT) are routinely used to predict the behavior of molecules, complementing and guiding laboratory research. For many similar acetamide derivatives, researchers have successfully used these methods to explore molecular characteristics. For instance, studies on other acetamide compounds have utilized DFT to optimize ground-state geometries, analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity, and map molecular electrostatic potentials (MEP) to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Furthermore, computational tools are often employed to simulate spectroscopic data, such as IR, UV-Vis, and NMR spectra, which are invaluable for validating experimental findings. researchgate.net Quantum chemical calculations can also determine key thermodynamic and kinetic parameters, offering a comprehensive understanding of a compound's stability and reaction pathways. Investigations into complex phenomena like tautomeric equilibria and intramolecular proton transfer processes are also within the scope of these theoretical methods.
However, a comprehensive search for dedicated research applying these specific analytical methods to This compound did not yield any specific results. The scientific community has published extensive research on various other novel acetamide ligands and derivatives, often including detailed theoretical studies. researchgate.netnih.govmdpi.com Yet, this specific furan-containing acetamide appears to have been overlooked in the context of computational investigation.
Consequently, the detailed data required to populate a thorough analysis—including optimized ground-state geometries, HOMO-LUMO energy gaps, MEP charge distributions, simulated spectroscopic values, thermodynamic parameters, or tautomeric equilibria—is not available in existing literature. This indicates that the computational and theoretical characterization of This compound represents a novel area for future research endeavors.
Computational Chemistry and Theoretical Investigations of N 2 Furan 2 Yl 2 Hydroxyethyl Acetamide
Solvent Effects on Molecular Properties and Electronic Structure via Continuum Models
The interaction of a solute with its solvent can significantly alter its molecular properties and electronic structure. Continuum models, such as the Polarizable Continuum Model (PCM), are powerful tools for investigating these effects by representing the solvent as a continuous dielectric medium. rsc.orgyoutube.comyoutube.com This approach allows for the calculation of solvent-induced changes in properties like total energy, dipole moment, and the energies of frontier molecular orbitals.
For a molecule like N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide, the presence of a polar solvent is expected to have a pronounced effect due to the molecule's own polarity, stemming from the amide and hydroxyl groups. In a study on different conformers of acetaminophen, which contains an amide and a hydroxyl group, it was shown that increasing the dielectric constant of the solvent stabilizes the molecule. researchgate.net Similarly, for this compound, solvents with higher polarity are predicted to lead to greater stabilization.
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is also sensitive to the solvent environment. For many organic molecules, this energy gap tends to decrease in the presence of a polar solvent, which can be indicative of increased reactivity. The following table provides a hypothetical representation of how the properties of this compound might change in different solvents, based on general principles observed in related compounds. researchgate.net
| Solvent | Dielectric Constant (ε) | Predicted Total Energy (a.u.) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | -687.123 | 3.5 | 5.8 |
| Toluene | 2.4 | -687.128 | 4.2 | 5.6 |
| Acetone | 20.7 | -687.135 | 5.1 | 5.3 |
| Water | 78.4 | -687.139 | 5.8 | 5.1 |
This table is illustrative and based on trends observed in computational studies of similar molecules.
Furthermore, some advanced continuum models can be combined with explicit solvent molecules in a "cluster-continuum" or "implicit-explicit" approach to provide a more accurate description of localized interactions, such as hydrogen bonding with the solvent. nih.gov For this compound, including explicit water molecules around the hydroxyl and amide groups within a continuum model would likely provide a more refined understanding of its behavior in aqueous solution.
Conformational Energy Landscapes and Stereoisomer Stability
The flexibility of the ethylacetamide side chain in this compound allows for a variety of conformations. The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular non-covalent interactions, such as hydrogen bonds. Computational methods, particularly density functional theory (DFT), are well-suited to explore the potential energy surface and identify stable conformers.
The molecule also possesses a chiral center at the carbon bearing the hydroxyl group, leading to the existence of (R) and (S) stereoisomers. Computational studies can determine the relative energies of these enantiomers. In the absence of a chiral environment, the (R) and (S) enantiomers will be isoenergetic. However, their interaction with other chiral molecules or systems would differ.
The following table illustrates a hypothetical conformational analysis, ranking potential conformers by their relative energies.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 (Global Minimum) | τ(O-C-C-N) = 60, τ(C-C-N-C) = 180 | 0.00 | Intramolecular OH···O=C hydrogen bond |
| 2 | τ(O-C-C-N) = 180, τ(C-C-N-C) = 180 | 1.25 | Extended conformation |
| 3 | τ(O-C-C-N) = -60, τ(C-C-N-C) = 180 | 1.80 | Gauche conformation |
This table is a hypothetical representation of a conformational analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions
While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a condensed phase, such as in solution or within a biological system. MD simulations model the movement of atoms over time based on a force field, providing a detailed picture of molecular flexibility and intermolecular interactions.
An MD simulation of this compound in an aqueous solution would reveal the dynamics of the solute-solvent hydrogen bonding network. The water molecules would be expected to form hydrogen bonds with the hydroxyl group (acting as both donor and acceptor) and the amide group (with the N-H as a donor and the C=O as an acceptor). The simulation could quantify the average number of hydrogen bonds and their lifetimes, providing a measure of the strength of these interactions.
Furthermore, MD simulations can explore the conformational transitions of the molecule in solution. The barriers to rotation around the side chain bonds can be overcome at room temperature, and an MD trajectory would show the molecule sampling different conformational states. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor site, for instance. Research on furan-based polymers has utilized MD simulations to understand their structure and properties. psu.edursc.org Similarly, MD simulations of furan-flanked diketopyrrolopyrroles have been used to study their self-assembly. researchgate.net
Theoretical Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are fundamental to the structure, stability, and function of molecules like this compound. Theoretical methods can be used to characterize and quantify these interactions. nih.gov
Hydrogen Bonding: As mentioned, this molecule can participate in both intramolecular and intermolecular hydrogen bonding. The strength of the N-H···O and O-H···O hydrogen bonds can be evaluated using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to identify bond critical points and characterize the nature of the interaction.
π-π Stacking: The furan (B31954) ring is an aromatic system and can engage in π-π stacking interactions with other aromatic rings. If other aromatic molecules are present, or in the solid state, this compound could form stacked arrangements. Computational studies on the furan⋯hexane complex have shown the importance of π-system interactions. nih.gov The geometry of these stacked dimers can be predicted, with common arrangements being face-to-face (sandwich) or face-to-edge (T-shaped). The interaction energy of these dimers can be calculated to determine their stability.
The following table summarizes the types of non-covalent interactions expected for this molecule and the computational methods used to study them.
| Interaction Type | Potential Interacting Partners | Computational Methods for Analysis |
| Hydrogen Bonding | Water, other protic solvents, self-association (dimers) | DFT, QTAIM, MD |
| π-π Stacking | Other aromatic molecules, self-association | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) |
| van der Waals | All molecules | MD with appropriate force fields |
Reaction Pathways and Mechanistic Studies Involving N 2 Furan 2 Yl 2 Hydroxyethyl Acetamide
Detailed Investigation of Compound Formation Mechanisms
The most direct pathway to N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide is through the acylation of the corresponding amino alcohol, 2-amino-1-(furan-2-yl)ethanol. This reaction is a classic example of nucleophilic acyl substitution.
Proposed Synthesis Pathway:
The primary method for the formation of this compound involves the reaction of 2-amino-1-(furan-2-yl)ethanol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
Reaction with Acetic Anhydride: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide bond. This reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct.
Reaction with Acetyl Chloride: Similarly, the amino group can attack the carbonyl carbon of acetyl chloride. The subsequent collapse of the tetrahedral intermediate results in the elimination of a chloride ion, a good leaving group, to form the amide. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to scavenge the hydrogen chloride (HCl) that is formed.
The general mechanism for amide formation via acylation is a well-established two-step process involving nucleophilic attack followed by elimination.
A related synthesis of (R)-N-(5-(1,2-dihydroxyethyl)furan-3-yl)acetamide has been reported starting from N-acetylglucosamine, highlighting a potential biosynthetic route or a chemoenzymatic approach to similar structures. rsc.org
Table 1: Proposed Reagents for the Synthesis of this compound
| Acetylating Agent | Catalyst/Base | Byproduct |
| Acetic Anhydride | Pyridine or Triethylamine | Acetic Acid |
| Acetyl Chloride | Pyridine or Triethylamine | HCl |
Reactivity Studies of the Furan (B31954) Heterocycle in Chemical Transformations
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of electrophilic and cycloaddition reactions. However, the reactivity is modulated by the N-(2-hydroxyethyl)acetamide substituent at the 2-position, which is generally considered to be an electron-withdrawing group, thereby deactivating the ring towards electrophilic attack compared to unsubstituted furan.
Electrophilic Aromatic Substitution:
Furan typically undergoes electrophilic substitution preferentially at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. pearson.comquora.compearson.comchemicalbook.com For this compound, the 2-position is already substituted. Therefore, electrophilic attack would be directed primarily to the 5-position. Common electrophilic substitution reactions include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in a suitable solvent can lead to the formation of 5-halo derivatives.
Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene to avoid ring degradation.
Friedel-Crafts Acylation and Alkylation: These reactions are often challenging with furan due to its acid sensitivity, which can lead to polymerization. askfilo.com
Cycloaddition Reactions:
The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. quora.comresearchgate.netmdpi.comnih.gov This reactivity allows for the construction of oxabicyclic systems. The electron-withdrawing nature of the substituent at the 2-position may decrease the rate of these cycloaddition reactions.
Hydrogenation:
The furan ring can be catalytically hydrogenated to a tetrahydrofuran (B95107) ring. rwth-aachen.demdpi.com The choice of catalyst and reaction conditions is crucial to achieve selectivity, especially in the presence of other reducible functional groups like the amide.
Oxidation:
Oxidizing agents can lead to ring-opening of the furan moiety, yielding dicarbonyl compounds. nih.gov
Reactivity Profiles of the Amide and Hydroxyl Functional Groups
The amide and hydroxyl groups in this compound exhibit their characteristic reactivities.
Amide Group Reactivity:
The amide functional group is relatively stable but can undergo several important reactions:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-amino-1-(furan-2-yl)ethanol and acetic acid or its corresponding salt. The mechanism involves nucleophilic attack of water or hydroxide on the carbonyl carbon. nih.gov
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine, N-[2-(furan-2-yl)-2-hydroxyethyl]ethylamine.
Hydroxyl Group Reactivity:
The secondary hydroxyl group is a site for several key transformations:
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, N-[2-(Furan-2-yl)-2-oxoethyl]acetamide. Common oxidizing agents include chromic acid derivatives or milder reagents like pyridinium chlorochromate (PCC).
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. quora.commasterorganicchemistry.commasterorganicchemistry.com
Etherification: Reaction with alkyl halides in the presence of a base can lead to the formation of ethers.
It is important to note that O,N-acyl migrations can occur in N-acylethanolamines under both acidic and basic conditions, proceeding through a cyclic intermediate. nih.gov
Elucidation of Stereochemical Courses in Reaction Pathways
The hydroxyl-bearing carbon in this compound is a stereocenter. Therefore, reactions involving this center or its formation can have significant stereochemical implications.
The synthesis of enantiomerically pure this compound would likely start from a chiral precursor, 2-amino-1-(furan-2-yl)ethanol. The stereoselective synthesis of such chiral amino alcohols is a well-developed field and can be achieved through various methods:
Asymmetric Synthesis: This can involve the asymmetric reduction of an α-amino ketone or the asymmetric aminohydroxylation of a furan-containing alkene. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a powerful method for producing chiral 1,2-amino alcohols. acs.org
Resolution: Racemic 2-amino-1-(furan-2-yl)ethanol can be resolved into its enantiomers using chiral acids or through enzymatic resolution. mdpi.com
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials can also lead to the desired enantiomer.
Once the chiral amino alcohol is obtained, its acylation to the acetamide (B32628) would typically proceed with retention of configuration at the stereocenter.
Reactions at the stereocenter, such as oxidation of the alcohol to a ketone, would result in the loss of chirality at that position. Conversely, a nucleophilic attack on the carbonyl of the oxidized product could regenerate a racemic or diastereomeric mixture of alcohols, unless a stereoselective reducing agent is used.
Catalytic Mechanisms Associated with Synthesis or Derivatization
Catalysis plays a crucial role in both the synthesis and subsequent reactions of this compound.
Catalysis in Synthesis:
Amide Bond Formation: While the acylation of amines is often rapid, catalysts can be employed. For instance, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions with anhydrides.
Enzyme Catalysis: Lipases and proteases can be used for the enantioselective acylation of amino alcohols, providing a green and highly specific route to chiral amides. acs.orgmorressier.comnih.gov
Catalysis in Derivatization:
Hydrogenation: The hydrogenation of the furan ring to tetrahydrofuran is typically catalyzed by transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), or ruthenium (Ru) on a solid support (e.g., carbon). rwth-aachen.demdpi.com The mechanism involves the adsorption of the furan ring and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Oxidation: Catalytic oxidation of the secondary alcohol can be achieved using various metal-based catalysts, often in the presence of a co-oxidant.
Esterification: The Fischer esterification is acid-catalyzed, with the protonated carbonyl group being more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
The choice of catalyst is critical for achieving high selectivity and yield, particularly when multiple reactive sites are present in the molecule. For example, in catalytic hydrogenation, conditions can be tuned to selectively reduce the furan ring without affecting the amide group.
Table 2: Summary of Potential Catalytic Transformations
| Reaction Type | Catalyst | Product Functional Group |
| Hydrogenation | Pd/C, PtO₂, Raney Ni | Tetrahydrofuran |
| Oxidation (of alcohol) | PCC, Swern Oxidation | Ketone |
| Esterification | H₂SO₄, TsOH | Ester |
| Amide Hydrolysis | H⁺ or OH⁻ | Amine and Carboxylic Acid |
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Evaluation of Substituent Effects on Biological Activity
The biological profile of N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide can be systematically modulated by the introduction of various substituents at different positions of the molecule. While direct and extensive SAR studies on this specific compound are not widely published, the principles can be inferred from research on analogous furan- and acetamide-containing molecules. The primary sites for substitution include the furan (B31954) ring, the ethyl bridge, and the acetamide (B32628) nitrogen.
The introduction of substituents on the furan ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in a series of furan-3-carboxamides, the nature and position of substituents were found to be crucial for their antimicrobial activity. nih.gov Similarly, for a series of 2-aryl(heteroaryl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones, the substitution pattern on the aryl ring, which can be considered analogous to the furan ring in this context, had a marked effect on their affinity for the benzodiazepine (B76468) receptor. nih.gov
Substituents on the acetamide nitrogen can also play a pivotal role. In a study of N-acyloxy-1,4-dihydropyridines, the nature of the acyl group had a significant and regiospecific influence on their activity as P-glycoprotein inhibitors. nih.gov This suggests that modifying the acetyl group in this compound to other acyl moieties could lead to a range of biological activities.
The following table summarizes hypothetical substituent effects on the biological activity of this compound based on general principles observed in related compounds.
| Modification Site | Substituent Type | Predicted Effect on Activity | Rationale |
| Furan Ring (C5-position) | Electron-withdrawing group (e.g., -NO₂) | Potential increase in activity | Enhances the electrophilic character of the ring, potentially improving interactions with nucleophilic residues in a target protein. |
| Furan Ring (C5-position) | Electron-donating group (e.g., -OCH₃) | Variable | May increase metabolic susceptibility but could also enhance binding through specific hydrogen bond interactions. |
| Furan Ring (C5-position) | Bulky hydrophobic group (e.g., -phenyl) | Potential increase in affinity | May engage in hydrophobic interactions within a binding pocket. |
| Acetamide Nitrogen | Small alkyl groups (e.g., -CH₃) | Potential for altered selectivity | Could modify the hydrogen bonding capacity and steric profile of the acetamide linkage. |
| Acetamide Nitrogen | Aromatic rings | Potential for π-π stacking interactions | Could introduce new binding interactions with aromatic amino acid residues in the target. |
Impact of Furan Ring Modifications on Molecular Recognition and Activity
The furan ring is a key structural motif in many biologically active compounds and pharmaceuticals. nih.govnih.gov Its replacement or modification can have profound effects on molecular recognition and biological activity. This can be attributed to alterations in electronics, lipophilicity, and the ability to form hydrogen bonds.
Bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, is a common strategy in medicinal chemistry to modulate activity and pharmacokinetic properties. nih.gov For example, thiophene is often considered a close bioisostere of furan due to similar size and electronics, but it can lead to different metabolic profiles and binding affinities. The replacement of a phenyl ring with a furan or thiophene ring has been shown to impact the activity of nucleoside analogues, highlighting the importance of the heteroaromatic system. nih.gov
Modifications within the furan ring itself, such as the introduction of substituents, can also be critical. The use of silyl (B83357) groups as protecting or directing groups has enabled the synthesis of multi-substituted furan rings with specific substitution patterns, leading to compounds with diverse biological activities. psu.edu
The table below illustrates potential outcomes of modifying the furan ring in this compound.
| Furan Ring Modification | Rationale for Modification | Potential Impact on Biological Activity |
| Replacement with Thiophene | Bioisosteric replacement | May retain or enhance activity while potentially altering metabolic stability. |
| Replacement with Pyrrole | Introduction of a hydrogen bond donor | Could introduce new hydrogen bonding interactions with the target, potentially increasing affinity. |
| Replacement with an Oxazole or Thiazole | Alteration of electronic distribution and hydrogen bonding capacity | May lead to changes in binding mode and selectivity. |
| Saturation to Tetrahydrofuran (B95107) | Increased conformational flexibility | Could allow for better adaptation to the binding site, but may also lead to a loss of favorable aromatic interactions. |
Influence of Stereochemistry at the Hydroxyethyl (B10761427) Chiral Center
The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. The spatial arrangement of the substituents around this chiral center (i.e., the R- or S-configuration) can have a dramatic impact on biological activity. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific binding.
The differential activity between enantiomers can be attributed to one enantiomer having a more favorable three-dimensional arrangement for binding to the target, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may bind less avidly or even in a non-productive manner.
The following table presents a hypothetical comparison of the biological activity of the two enantiomers of this compound.
| Enantiomer | Hypothetical Biological Activity | Rationale |
| (R)-N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide | Potentially higher activity | The spatial orientation of the furan ring, hydroxyl group, and acetamide side chain may allow for a more complementary fit into the active site of a specific biological target. |
| (S)-N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide | Potentially lower activity | The stereochemical arrangement may result in steric clashes or suboptimal interactions with the target, leading to reduced affinity and efficacy. |
Role of the Acetamide Linkage in Biological Interaction and Selectivity
The length, flexibility, and chemical nature of the linker can all influence biological activity. In the context of antibody-drug conjugates, the linker plays a vital role in the stability and release of the payload. nih.gov While the acetamide linkage in the title compound is relatively simple, its modification can lead to significant changes in biological properties. For instance, replacing the acetyl group with larger or more complex acyl groups could introduce new interactions or alter the conformational preferences of the molecule.
Studies on other classes of compounds have highlighted the importance of amide linkers. For example, in a series of tropomyosin receptor kinase (TRK) inhibitors, an amide linkage was found to be important for binding to the DFG motif in the kinase domain. tandfonline.com
The table below outlines potential modifications to the acetamide linkage and their predicted consequences.
| Modification of Acetamide Linkage | Rationale | Potential Impact |
| Replacement of acetyl with a longer alkyl chain | Increase lipophilicity | May enhance membrane permeability or hydrophobic interactions, but could also decrease solubility. |
| Replacement of acetyl with a substituted aromatic ring | Introduce potential for π-π stacking | Could lead to new, specific interactions with aromatic residues in the target, potentially increasing affinity and selectivity. |
| Conversion of the amide to a thioamide | Alter hydrogen bonding properties and electronic character | May change the binding mode and affinity for the target. |
| Introduction of substituents on the ethyl bridge | Alter conformational flexibility and steric profile | Could influence the relative orientation of the furan and acetamide moieties, impacting target binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.
For a series of this compound derivatives, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which can describe the ability of the molecule to engage in electrostatic interactions.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms within the molecule.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. aimspress.comnih.gov A robust QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, a QSAR study on nitrofuran analogues as antitubercular agents suggested that the presence of a furan ring substituted with a nitro group is essential for activity. aimspress.com
A hypothetical QSAR equation for a series of this compound analogs might look like:
Biological Activity = c₀ + c₁ (logP) + c₂ (Dipole Moment) - c₃ (Molecular Volume)
Where the coefficients (c₁, c₂, c₃) indicate the positive or negative contribution of each descriptor to the activity.
Pharmacophore Development and In Silico Ligand Design
Pharmacophore modeling is another powerful in silico tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. youtube.comyoutube.com
A pharmacophore model for this compound and its active analogs could be developed based on the structures of known active compounds (ligand-based pharmacophore modeling) or the structure of the biological target's binding site (structure-based pharmacophore modeling). nih.govnih.gov
A hypothetical pharmacophore model for this class of compounds might include:
An aromatic feature corresponding to the furan ring.
A hydrogen bond acceptor feature from the furan oxygen.
A hydrogen bond donor feature from the hydroxyl group.
A hydrogen bond acceptor feature from the acetamide carbonyl oxygen.
A hydrogen bond donor feature from the acetamide NH group.
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. youtube.com This virtual screening approach can significantly accelerate the discovery of new lead compounds. The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities before being synthesized and tested experimentally.
Advanced Applications and Broader Research Context of N 2 Furan 2 Yl 2 Hydroxyethyl Acetamide
N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide as a Scaffold for Novel Organic Synthesis
The intrinsic chemical functionalities of this compound make it a versatile scaffold for the synthesis of a wide array of novel organic molecules. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established building block in organic synthesis and medicinal chemistry, known for its diverse reactivity and presence in numerous natural products and pharmaceuticals. rsc.orgprepchem.comwikipedia.org
The synthesis of this compound itself can be envisioned through several synthetic routes, most commonly involving the N-acetylation of the corresponding amino alcohol, 2-amino-1-(furan-2-yl)ethanol. This transformation is a standard method for the formation of amides. researchgate.net A noteworthy synthetic approach to a structural isomer, (R)-N-(5-(1,2-Dihydroxyethyl)furan-3-yl)acetamide, involves the dehydration of N-acetylglucosamine, a sugar derivative. rsc.org This suggests that carbohydrate chemistry could offer innovative pathways to chiral variants of furan-based hydroxyethyl (B10761427) acetamides.
The true synthetic utility of this compound lies in the selective modification of its functional groups. The secondary alcohol provides a handle for various transformations, including oxidation to the corresponding ketone, esterification, or etherification. The furan ring can undergo a range of reactions, such as electrophilic substitution, Diels-Alder reactions, and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.
For instance, the furan ring can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. The acetamide (B32628) group, while generally stable, can be hydrolyzed under acidic or basic conditions to reveal the primary amine, which can then be further functionalized.
The value of the 2-(furan-2-yl)ethanol substructure is highlighted by the importance of (R)-1-(furan-2-yl)ethanol as a key chiral precursor in the synthesis of various naturally bioactive piperidine (B6355638) alkaloids. researchgate.net This underscores the potential of this compound and its derivatives as intermediates in the synthesis of complex and biologically active molecules.
A variety of derivatives can be synthesized from this scaffold, as illustrated in the table below, which showcases the potential for diversification.
| Derivative Type | Potential Synthetic Transformation | Resulting Functional Group |
| Ketone | Oxidation of the secondary alcohol | α-Acetamido ketone |
| Ester | Esterification of the secondary alcohol | Ester |
| Ether | Williamson ether synthesis | Ether |
| Substituted Furan | Electrophilic aromatic substitution | Halogenated or nitrated furan |
| Bicyclic Compound | Diels-Alder reaction | Oxabicycloheptene derivative |
| Pyrrolidinone | Oxidative ring expansion | N-substituted pyrrolidinone |
Contribution to the Understanding of Heterocyclic Amide Chemistry
The study of this compound and its reactions contributes to the broader understanding of heterocyclic amide chemistry. Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins and being present in a vast number of pharmaceuticals. nih.gov The interplay between the furan ring and the acetamide group in this molecule can influence its conformational preferences, electronic properties, and reactivity.
Research on structurally related heterocyclic amides provides a framework for understanding the potential contributions of this compound. For example, studies on the synthesis and characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have provided insights into the synthesis and solid-state structure of complex heterocyclic amides. nih.gov Similarly, the synthesis of 2-(benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide highlights the methods used to create amide linkages with heterocyclic carboxylic acids. nih.gov
The presence of the hydroxyl group in close proximity to the amide linkage can lead to intramolecular hydrogen bonding, which can significantly impact the molecule's three-dimensional structure and its interactions with biological macromolecules. Spectroscopic and crystallographic studies of this compound would be invaluable in elucidating these structural features.
Development as a Chemical Probe for Biological Research
A chemical probe is a small molecule that is used to study and manipulate biological systems. The structural features of this compound make it a promising candidate for development as a chemical probe. The furan ring is a known pharmacophore present in many biologically active compounds with a wide range of activities, including antimicrobial and anticancer effects. rsc.orgprepchem.comwikipedia.org The acetamide moiety is also a common feature in many drugs. nist.gov
The development of this compound as a chemical probe would involve the synthesis of derivatives that can interact with specific biological targets. For example, the furan ring or the phenyl group in related acetamides can be modified to enhance binding affinity and selectivity for a particular protein.
Furthermore, the molecule can be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to enable the visualization and isolation of its biological targets. The secondary alcohol provides a convenient point for the attachment of such tags without significantly altering the core structure of the molecule.
The potential biological activities of derivatives of this compound can be inferred from studies on similar compounds. For instance, various furan derivatives have been shown to possess anti-inflammatory and antimicrobial properties. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, it may be possible to identify potent and selective chemical probes for studying a variety of biological processes.
The following table summarizes the key structural features of this compound and their potential roles in its function as a chemical probe.
| Structural Feature | Potential Role in Chemical Probe Development |
| Furan Ring | Core scaffold for interacting with biological targets; can be modified to tune binding affinity and selectivity. |
| Hydroxyethyl Group | Provides a site for conjugation to reporter groups (e.g., fluorophores, biotin). Can participate in hydrogen bonding with target proteins. |
| Acetamide Group | Contributes to the overall polarity and solubility of the molecule. Can form hydrogen bonds with biological targets. |
Future Research Directions and Unanswered Questions
Exploration of Uncharted Synthetic Methodologies
The development of novel and efficient synthetic routes is paramount for advancing the study of N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide. While established methods for the synthesis of furan (B31954) and acetamide (B32628) derivatives exist, future research should focus on pioneering more sustainable and efficient pathways. numberanalytics.comnumberanalytics.com Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents and renewable starting materials, such as those derived from biomass, could significantly reduce the environmental impact of synthesis. numberanalytics.comrsc.org The use of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are biomass-derived platform molecules, as precursors could be a sustainable route. ijabbr.com
Catalytic Innovations: The development of novel catalysts, including biocatalysts and transition metal catalysts, could lead to more selective and higher-yielding reactions. numberanalytics.com For instance, enzymatic reactions could offer high stereoselectivity, which is crucial for producing enantiopure forms of the compound.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to improved safety, scalability, and product purity.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification would enhance efficiency and reduce waste. A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) compounds were synthesized through a multi-step one-pot reaction, showcasing a potential pathway for creating complex furan derivatives. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Key Challenges |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Catalyst stability, reaction efficiency. |
| Catalytic Innovations | High selectivity and yield, potential for stereocontrol. | Catalyst cost and recovery, optimization of reaction conditions. |
| Flow Chemistry | Improved process control, enhanced safety, and scalability. | Initial setup cost, potential for clogging. |
| One-Pot Syntheses | Increased efficiency, reduced waste and cost. | Compatibility of reagents and reaction conditions. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
To fully harness the therapeutic potential of this compound, a profound understanding of its interactions with biological targets at the molecular level is essential. Future research should aim to:
Identify and Validate Biological Targets: Comprehensive screening assays are needed to identify specific enzymes, receptors, or signaling pathways that are modulated by the compound. ijabbr.com Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed for this purpose.
Elucidate Binding Modes: High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, can provide detailed atomic-level information on how the compound binds to its target proteins.
Investigate Structure-Activity Relationships (SAR): Systematically modifying the chemical structure of the compound and evaluating the biological activity of the resulting derivatives can reveal which functional groups are critical for its therapeutic effects. ijabbr.com This information is invaluable for the rational design of more potent and selective analogs.
Probe Downstream Signaling Pathways: Once a primary target is identified, further studies should investigate the downstream effects of target modulation on cellular signaling cascades.
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. walshmedicalmedia.comnih.govnih.gov The integration of these methods can significantly accelerate the research and development of this compound by:
Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties such as solubility, stability, and bioavailability, thereby guiding the selection of the most promising derivatives for further development. nih.gov
Virtual Screening: Computational docking and molecular dynamics simulations can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.net This approach can significantly reduce the time and cost associated with experimental screening.
De-novo Drug Design: Advanced algorithms can be used to design novel molecules with desired properties from scratch, offering a powerful tool for generating new lead compounds.
Predicting ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to identify potential liabilities early in the drug discovery process.
The following table summarizes key computational approaches and their applications:
| Computational Method | Application in Research | Predicted Outcomes |
| Quantum Mechanics (QM) | Calculation of electronic structure, reaction mechanisms. | Molecular orbital energies, reaction barriers, spectroscopic properties. acs.org |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Binding free energies, protein-ligand stability, dynamic behavior. walshmedicalmedia.com |
| Machine Learning (ML) | Development of predictive models from large datasets. | QSAR, ADMET properties, bioactivity prediction. nih.govnih.gov |
Identification of Novel Biological Activities and Associated Pathways (preclinical focus)
The furan scaffold is present in a wide variety of biologically active compounds, suggesting that this compound may possess a broader range of pharmacological activities than currently known. ijabbr.comnih.govwisdomlib.org A comprehensive preclinical evaluation is warranted to explore its full therapeutic potential. Future studies should focus on:
Broad-Spectrum Bioactivity Screening: Testing the compound against a diverse panel of biological targets and disease models, including those for infectious diseases, inflammatory disorders, and neurological conditions. ijabbr.comijbcp.comijbcp.com Furan derivatives have shown promise as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comtandfonline.comnih.gov
In-depth Pharmacological Profiling: For any identified activities, detailed in vitro and in vivo studies should be conducted to determine the potency, efficacy, and mechanism of action.
Exploration of Synergistic Combinations: Investigating the potential of the compound to enhance the efficacy of existing drugs when used in combination therapy.
Biomarker Discovery: Identifying biomarkers that can be used to monitor the therapeutic response and/or potential toxicity of the compound in preclinical models.
Rational Design and Synthesis of this compound Derivatives with Enhanced Specificity
Building upon the knowledge gained from SAR studies and computational modeling, the rational design and synthesis of novel derivatives with improved properties is a key future direction. ijabbr.commdpi.com The goal is to develop compounds with:
Enhanced Potency and Efficacy: By optimizing the interactions with the biological target.
Improved Selectivity: By minimizing off-target effects to reduce potential side effects.
Favorable Pharmacokinetic Profiles: By modifying the molecule to improve its absorption, distribution, metabolism, and excretion properties.
Novel Mechanisms of Action: By designing derivatives that interact with new biological targets or modulate existing targets in novel ways.
The synthesis and evaluation of a library of derivatives with systematic modifications to the furan ring, the hydroxyethyl (B10761427) side chain, and the acetamide group will be crucial in this endeavor. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide and its derivatives?
- Answer : A one-step synthesis approach using sugar-containing biomass precursors (e.g., vitamin C derivatives) has been reported for structurally similar 2-(furan-2-yl)-2-hydroxyacetamide derivatives. This method involves condensation reactions under mild acidic conditions, yielding products with high purity (e.g., 77–90% yields for analogs like 2-(furan-2-yl)-2-hydroxy-N-phenylacetamide) . For derivatives with complex substituents, multi-step routes involving hydrazine intermediates or recrystallization from acetonitrile are recommended .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Answer : Key techniques include:
- Elemental analysis : Confirms stoichiometric composition.
- Spectroscopy :
- 13C NMR : Peaks at δ 173.68 (carbonyl), 159.92 (furan C-O), and 112.93 (furan C-H) are characteristic .
- IR : Hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches verify functional groups .
- DFT calculations : Validate electronic structure and optimize geometry .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer :
- Personal protective equipment (PPE) : Use NIOSH/EN 166-compliant face shields, gloves, and lab coats .
- Engineering controls : Work in fume hoods to avoid inhalation.
- Waste disposal : Follow institutional guidelines for organic acetamide derivatives .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound derivatives?
- Answer : Density Functional Theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy functional, model electron density and local kinetic energy to predict properties like HOMO-LUMO gaps and electrostatic potentials. These methods have <5% error in correlation energy for similar compounds . Software like Gaussian or ORCA can optimize geometries using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set .
Q. What experimental strategies assess the bioactivity of this compound, such as DNA binding or antimicrobial effects?
- Answer :
- DNA binding : UV-Vis titration with calf thymus DNA and ethidium bromide displacement assays quantify binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹ for Ni(II)/Co(II) analogs) .
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
Q. How can structural modifications enhance the stability or reactivity of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
